molecular formula C21H19Cl2N5O3S B2386672 (4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 869344-38-7

(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2386672
CAS No.: 869344-38-7
M. Wt: 492.38
InChI Key: ZWUCWXPWPOETSW-UHFFFAOYSA-N
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Description

(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C21H19Cl2N5O3S and its molecular weight is 492.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions could induce conformational changes in the target proteins, altering their function .

Biochemical Pathways

Compounds with similar structures, such as thiazolo[3,2-a]benzimidazoles, have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been associated with a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that our compound might also exert similar effects at the molecular and cellular level.

Biological Activity

The compound (4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone, with CAS number 869344-38-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H19Cl2N5O3SC_{21}H_{19}Cl_2N_5O_3S with a molecular weight of 492.4 g/mol. The structural features include:

  • A piperazine ring,
  • A furan moiety,
  • A thiazole derivative,
  • A dichlorophenyl group.

These structural components suggest potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, to which this compound belongs, exhibit significant anticancer properties. The following findings highlight its effectiveness:

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that compounds similar to this compound show selective cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole structure were found to be particularly effective against melanoma and breast cancer cell lines .
  • Mechanism of Action :
    • The anticancer mechanism is believed to involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. Compounds with a similar structure have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Case Studies :
    • A study evaluating a series of 1,2,4-triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human breast cancer cell lines (e.g., MCF-7) . This suggests that this compound may possess similar or enhanced activity due to its unique structural features.

Other Biological Activities

Beyond anticancer properties, there is emerging evidence regarding other biological activities:

  • Antimicrobial Effects :
    • Some derivatives have shown promising antimicrobial activity against various pathogens. The thiazole and triazole rings are known for their ability to interact with microbial enzymes .
  • Anti-inflammatory Properties :
    • Certain studies suggest that compounds with similar scaffolds may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against melanoma and breast cancer cell lines
AntimicrobialActivity against bacterial strains
Anti-inflammatoryInhibition of cytokines

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O3S/c1-12-24-21-28(25-12)20(30)18(32-21)17(13-4-5-14(22)15(23)11-13)26-6-8-27(9-7-26)19(29)16-3-2-10-31-16/h2-5,10-11,17,30H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUCWXPWPOETSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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